Methyl 2-ethoxy-4-formyl-6-nitrobenzoate

Organic synthesis Building block selection Molecular diversity

Researchers requiring orthogonal reactivity for library synthesis often face a choice: aldehyde handles (no amine precursor) or nitro groups (no condensation site). Methyl 2-ethoxy-4-formyl-6-nitrobenzoate uniquely combines both on a single tetrasubstituted benzoate scaffold. - **Dual diversification**: Condense aldehyde (imines, hydrazones, heterocycles) → reduce nitro to amine → install second point of diversity. No intermediate protection steps. - **Validated pharmacophore**: Nitrobenzoate esters show antimycobacterial activity (M. tuberculosis). Formyl enables SAR-driven lead optimization. - **Property-aware design**: TPSA ~95-105 Ų, LogP ~2.0 - rationally selected for peripheral/infectious disease targets (not CNS-penetrant).

Molecular Formula C11H11NO6
Molecular Weight 253.21 g/mol
Cat. No. B8324599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-ethoxy-4-formyl-6-nitrobenzoate
Molecular FormulaC11H11NO6
Molecular Weight253.21 g/mol
Structural Identifiers
SMILESCCOC1=CC(=CC(=C1C(=O)OC)[N+](=O)[O-])C=O
InChIInChI=1S/C11H11NO6/c1-3-18-9-5-7(6-13)4-8(12(15)16)10(9)11(14)17-2/h4-6H,3H2,1-2H3
InChIKeyAOJPFBTXNRWOAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-ethoxy-4-formyl-6-nitrobenzoate – Structural and Physicochemical Baseline


Methyl 2-ethoxy-4-formyl-6-nitrobenzoate (CAS 1283119-19-6) is a tetrasubstituted benzoate ester (C₁₁H₁₁NO₆, MW 253.21 g/mol) bearing ethoxy (position 2), formyl (position 4), and nitro (position 6) substituents on a methyl benzoate core . The compound belongs to the nitrobenzoate ester class, which has been systematically investigated for antimycobacterial activity [1]. Its defining structural feature is the simultaneous presence of a reactive aldehyde and a strongly electron‑withdrawing nitro group on the same aromatic scaffold, a combination absent in the majority of commercially available close analogs.

Orthogonal aldehyde–nitro reactivity supports sequential library synthesis without intermediate protection.
Nitrobenzoate scaffold fits antimycobacterial screening studies; retain the critical nitro pharmacophore.
Distinct lipophilicity and polar surface area profile vs. des‑nitro or des‑formyl analogs – review for peripheral target or CNS‑exclusion workflows.

Why Generic Nitrobenzoate Esters Cannot Replace This Compound


Procurement decisions that treat all nitrobenzoate esters as interchangeable overlook critical structure‑activity and reactivity differences. The target compound uniquely combines a formyl group (enabling condensation, reductive amination, and heterocycle formation) with a nitro group (providing a latent amine via reduction and strong electronic activation of the ring) . Close analogs such as methyl 2-ethoxy-5-nitrobenzoate (CAS 80074‑34‑6) lack the formyl group, while methyl 2-ethoxy-4-formylbenzoate (CAS 849113‑81‑1) lacks the nitro group . Substituting either analog eliminates key synthetic options or alters electronic properties sufficiently to change reaction outcomes. The following quantitative comparisons establish the dimensions along which this compound differentiates from its nearest neighbors.

Formyl absence Analog methyl 2-ethoxy-5-nitrobenzoate lacks the aldehyde; condensation and heterocycle formation pathways are lost.
Nitro absence Analog methyl 2-ethoxy-4-formylbenzoate lacks the nitro; reductive amination sequences and the antimycobacterial pharmacophore are unavailable.
Combined reactivity gap Neither analog offers dual orthogonal handles; substitution forces a multi‑building‑block strategy with additional steps.

Quantitative Evidence vs. Closest Analogs


Functional Group Density vs. Tri‑substituted Analogs

The target compound (C₁₁H₁₁NO₆, MW 253.21) carries four distinct functional groups on a single benzene ring, compared with two or three for its closest commercially available analogs . Methyl 2-ethoxy-5-nitrobenzoate (C₁₀H₁₁NO₅, MW 225.20) lacks the formyl group, while methyl 2-ethoxy-4-formylbenzoate (C₁₁H₁₂O₄, MW 208.21) lacks the nitro group . The additional 28–45 Da of molecular weight corresponds directly to the extra functional group, translating into a higher density of synthetic handles per molecule.

Functional group density
Cross‑study comparable
253.21 Da, 4 functional groups
Enables more convergent synthetic sequences; reduces building block count.
Compared to 225.20 Da (3 groups) and 208.21 Da (3 groups).
Organic synthesis Building block selection Molecular diversity

Lipophilicity Balance vs. Des‑nitro and Des‑formyl Analogs

LogP values were obtained from authoritative database records for the closest analogs. Methyl 2-ethoxy-5-nitrobenzoate (retaining nitro, lacking formyl) has LogP = 2.30 , while methyl 2-ethoxy-4-formylbenzoate (retaining formyl, lacking nitro) has LogP = 1.68 . The target compound, bearing both nitro and formyl groups, is expected to exhibit a LogP value intermediate between these two comparators, because the electron‑withdrawing nitro group depresses logP relative to the non‑nitrated analog, while the formyl group contributes less hydrophilicity than the nitro group. Although an experimental LogP for the target compound has not been located in allowed sources, the structural interpolation places it in the range of ~1.9–2.1, offering a distinct lipophilicity profile compared with each single‑functional‑group analog.

Lipophilicity balance
Class‑level inference
Predicted LogP ~1.9–2.1 (interpolated)
Intermediate LogP may support balanced permeability and solubility screening.
Experimental LogP not available; based on comparator data.
Drug design ADME prediction Lipophilicity

Topological Polar Surface Area vs. Non‑Nitrated Analog

The topological polar surface area (TPSA) serves as a predictor of passive oral bioavailability and blood–brain barrier penetration. The closest analog retaining both the formyl and the methyl ester but lacking the nitro group—methyl 2-ethoxy-4-formylbenzoate (CAS 849113‑81‑1)—has a reported TPSA of 52.60 Ų . Methyl 2-ethoxy-5-nitrobenzoate (CAS 80074‑34‑6), which retains nitro but lacks formyl, has a TPSA of 81.35 Ų . The target compound, containing both formyl and nitro groups, is expected to have a TPSA in the range of ~95–105 Ų (calculated from incremental group contributions; direct experimental PSA not available in allowed sources). This elevated TPSA reflects the greater number of oxygen and nitrogen atoms (six H‑bond acceptors) compared with the non‑nitrated analog (four H‑bond acceptors) .

Topological polar surface area
Class‑level inference
Predicted ~95–105 Ų
Elevated TPSA suggests CNS exclusion and higher aqueous solubility – review for peripheral screening.
6 H‑bond acceptors; non‑nitrated analog has 52.60 Ų.
Medicinal chemistry Physicochemical profiling TPSA

Orthogonal Aldehyde–Nitro Reactivity Advantage

The formyl group permits condensation reactions (aldol, Knoevenagel, Schiff base formation), while the nitro group can be selectively reduced to an amine (e.g., SnCl₂, Fe/HCl, catalytic hydrogenation) without affecting the ester or aldehyde . In methyl 2-ethoxy-5-nitrobenzoate (CAS 80074‑34‑6), the absence of the formyl group eliminates aldehyde‑based transformations. In methyl 2-ethoxy-4-formylbenzoate (CAS 849113‑81‑1), the absence of the nitro group precludes reductive amination sequences . The target compound thus enables a two‑step diversification sequence—first, condensation at the aldehyde; second, reduction of the nitro to amine for further elaboration—that cannot be performed with either analog alone, effectively consolidating what would otherwise require two separate building blocks.

Orthogonal reactivity
Class‑level inference
2 orthogonal sites: aldehyde + nitro (reducible to amine)
Enables sequential condensation–reduction without protection; merges two building blocks.
Comparators offer only one reactive site.
Synthetic methodology Library diversification Orthogonal reactivity

Antimycobacterial Class-Level Evidence for Nitrobenzoate Scaffolds

Pais et al. (2023) systematically evaluated a library of 64 nitrobenzoate esters and thioesters against M. tuberculosis, demonstrating that aromatic nitro substitution is critical for antimycobacterial activity, with the 3,5‑dinitro ester series being the most potent [1]. The study established that nitrobenzoate esters exhibit improved activity over the corresponding free acids and that greater antitubercular activity was unrelated to pKa values or hydrolysis rates. While methyl 2-ethoxy-4-formyl-6-nitrobenzoate was not itself included in this specific library, it belongs to the same nitrobenzoate ester class that demonstrated MIC values in the low‑micromolar range [1]. In contrast, the non‑nitrated analog methyl 2-ethoxy-4-formylbenzoate (CAS 849113‑81‑1) lacks the essential nitro pharmacophore and would not be expected to exhibit comparable antimycobacterial activity based on the structure–activity relationships reported .

Antimycobacterial class evidence
Supporting evidence
Nitro scaffold essential for antimycobacterial activity (class-level)
Retains nitro pharmacophore for anti‑TB screening; formyl allows further optimization.
Pais et al. 2023; target compound not directly tested in that library.
Antimycobacterial Tuberculosis Prodrug

Key Application Scenarios for Procurement


Diversity-Oriented Synthesis with Orthogonal Functionalization

The compound’s two orthogonal reactive sites—aldehyde and nitro (reducible to amine)—enable chemists to execute sequential diversification without intermediate protection steps. This is supported by the structural evidence that the compound possesses both a formyl group (aldehyde chemistry) and a nitro group (pre‑amine) on the same scaffold, a combination absent from the closest analogs . Library designers can condense the aldehyde with amines, hydrazines, or active methylene compounds, then reduce the nitro group to install a second point of diversity. This dual‑handle architecture consolidates what would otherwise require two separate building blocks, reducing step count and overall procurement costs.

Hit-to-Lead Optimization in Antimycobacterial Discovery

The nitrobenzoate ester scaffold has been validated for antimycobacterial activity in a systematic study of 64 derivatives, where the presence of aromatic nitro substitution was essential for activity against M. tuberculosis . Methyl 2-ethoxy-4-formyl-6-nitrobenzoate retains the nitro pharmacophore while the formyl group provides a convenient attachment point for further derivatization (e.g., hydrazone formation, reductive amination). Analogs lacking the nitro group, such as methyl 2-ethoxy-4-formylbenzoate, are predicted to be inactive based on the established SAR . Researchers progressing from hit identification to lead optimization should prioritize sourcing the nitro‑containing scaffold.

Peripheral Target Screening via Physicochemical Profiling

The compound’s elevated topological polar surface area (predicted ~95–105 Ų) and intermediate LogP (~1.9–2.1) distinguish it from more lipophilic analogs such as methyl 2-ethoxy-5-nitrobenzoate (LogP 2.30, TPSA 81.35 Ų) . In screening cascades that deprioritize CNS‑penetrant compounds (typically TPSA < 60–70 Ų), the higher TPSA of this compound makes it a rational choice for libraries targeting peripheral or infectious disease targets. Procurement for property‑based screening collections should explicitly consider these differentiated physicochemical parameters.

Heterocyclic Scaffold Synthesis via Aldehyde Condensation

The aldehyde group enables condensation with 1,2‑ and 1,3‑dinucleophiles to form five‑ and six‑membered heterocycles (imidazoles, thiazoles, dihydropyrimidines), while the nitro group can subsequently be reduced to provide an amine handle for further elaboration. This two‑step sequence—condensation then reduction—is not achievable with either methyl 2-ethoxy-5-nitrobenzoate (lacks aldehyde) or methyl 2-ethoxy-4-formylbenzoate (lacks nitro) . The target compound thus enables synthetic routes that are inaccessible to its closest commercially available analogs.

Application
Selection Property
Validation Focus
Orthogonal diversification synthesis
Dual reactive handles (aldehyde + nitro)
Sequential condensation–reduction without protection steps
Antimycobacterial hit‑to‑lead studies
Nitro pharmacophore with derivatizable aldehyde
Structure–activity relationship screening; nitro presence review
Peripheral target screening
Elevated TPSA and intermediate LogP
CNS exclusion and aqueous solubility profiling
Heterocyclic scaffold synthesis
Aldehyde‑enabled condensation chemistry
Two‑step condensation–reduction sequences for heterocycle elaboration
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